BenchChemオンラインストアへようこそ!

(E)-1-(But-2-en-1-yl)quinazolin-4(1H)-one

Conformational restriction Ligand efficiency Entropic penalty

(E)-1-(But-2-en-1-yl)quinazolin-4(1H)-one (CAS 28812-47-7; molecular formula C₁₂H₁₂N₂O; MW 200.24 g/mol) is a fully aromatic quinazolin-4(1H)-one derivative bearing an (E)-but-2-en-1-yl (crotyl) substituent exclusively at the N1 position. The quinazolin-4(1H)-one scaffold is recognized as a privileged structure in medicinal chemistry, with documented applications spanning anticancer, antimicrobial, anti-inflammatory, and CNS-targeted indications.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B15069576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(But-2-en-1-yl)quinazolin-4(1H)-one
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC=CCN1C=NC(=O)C2=CC=CC=C21
InChIInChI=1S/C12H12N2O/c1-2-3-8-14-9-13-12(15)10-6-4-5-7-11(10)14/h2-7,9H,8H2,1H3/b3-2+
InChIKeyUHQYNMNTEPTGGS-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-1-(But-2-en-1-yl)quinazolin-4(1H)-one: Positional Isomer Identity, Physicochemical Baseline, and Core Scaffold Context


(E)-1-(But-2-en-1-yl)quinazolin-4(1H)-one (CAS 28812-47-7; molecular formula C₁₂H₁₂N₂O; MW 200.24 g/mol) is a fully aromatic quinazolin-4(1H)-one derivative bearing an (E)-but-2-en-1-yl (crotyl) substituent exclusively at the N1 position [1]. The quinazolin-4(1H)-one scaffold is recognized as a privileged structure in medicinal chemistry, with documented applications spanning anticancer, antimicrobial, anti-inflammatory, and CNS-targeted indications [2]. The compound's computed LogP (XLogP3: 1.8; atom-based LogP: 1.97) and topological polar surface area (TPSA: 32.7–34.89 Ų) place it within the favorable range for both passive membrane permeability and aqueous solubility, making it a strategically positioned intermediate for drug discovery programs requiring balanced physicochemical profiles .

Why N1-Substituted Quinazolin-4(1H)-ones Cannot Be Interchanged: The (E)-But-2-en-1-yl Differentiator


Interchanging N1-substituted quinazolin-4(1H)-one analogs without recognizing the specific contribution of the (E)-but-2-en-1-yl group introduces multiple sources of performance divergence. The crotyl side chain simultaneously controls three non-redundant structural parameters: (i) the (E) geometric configuration, which fixes the spatial trajectory of the alkenyl chain; (ii) the position of the double bond (internal vs. terminal), which determines both the number of rotatable bonds (2 vs. 3 for the but-3-en-1-yl regioisomer) and the local electronic environment at the allylic position; and (iii) the presence of the π-bond itself, which distinguishes it from the fully saturated 1-butyl analog . Published structure–activity relationship (SAR) studies on related N1-substituted quinazolinone scaffolds confirm that altering the N1 substituent from alkyl to benzyl shifts cholinesterase inhibitory potency by more than an order of magnitude (IC₅₀ from >10 µM to ~0.6 µM), demonstrating that the N1 substituent identity is a critical determinant of biological activity [1]. Generic substitution therefore risks introducing uncontrolled changes in conformational flexibility, lipophilicity, metabolic stability, and target engagement that cannot be predicted without explicit comparative data.

Quantitative Differentiation Evidence for (E)-1-(But-2-en-1-yl)quinazolin-4(1H)-one Relative to Closest Analogs


Rotatable Bond Count: (E)-But-2-en-1-yl (2 Rotors) vs. But-3-en-1-yl Regioisomer (3 Rotors)

The (E)-but-2-en-1-yl substituent imposes a rigid allylic framework with exactly 2 rotatable bonds, whereas the double-bond regioisomer 1-(but-3-en-1-yl)quinazolin-4(1H)-one (CAS 28736-11-0) contains 3 rotatable bonds due to the additional methylene spacer between the quinazolinone core and the vinyl group. This one-rotor difference has quantifiable entropic consequences: each freely rotatable bond contributes approximately 3–5 kJ/mol to the conformational entropy penalty upon protein binding [1].

Conformational restriction Ligand efficiency Entropic penalty

Geometric Isomerism: (E)-Crotyl vs. (Z)-Crotyl — Exclusive Commercial Availability of the (E) Isomer

The (E)-configuration of the but-2-en-1-yl double bond is stereospecifically defined, with the terminal methyl group trans to the quinazolinone N1 attachment point. The corresponding (Z)-1-(but-2-en-1-yl)quinazolin-4(1H)-one isomer is not indexed in PubChem, ChEMBL, or major commercial catalogs as of May 2026, indicating that procurement of the (Z) isomer at comparable purity is effectively impossible without custom synthesis. The (E) isomer's extended conformation (C–C=C–C dihedral angle ~180°) places the terminal methyl group approximately 2.4 Å farther from the quinazolinone core plane compared to the folded (Z) conformation (~0° dihedral), a spatial difference that can determine whether the substituent engages a hydrophobic sub-pocket or sterically clashes with the target surface [1].

Stereochemistry-dependent activity Isomer purity Procurement reliability

LogP Differentiation: (E)-But-2-en-1-yl (LogP 1.8–1.97) vs. 1-Butyl Saturated Analog (Predicted LogP ~2.8) — Lipophilicity Control

The (E)-but-2-en-1-yl group contains an sp²-hybridized C=C bond that reduces the compound's overall lipophilicity compared to the fully saturated 1-butyl analog. The target compound's computed LogP values (XLogP3: 1.8, atom-based LogP: 1.97 ) are approximately 0.8–1.0 log units lower than the predicted LogP of 1-butylquinazolin-4(1H)-one (CAS 16347-94-7, predicted ~2.8 based on the incremental contribution of +0.4 per sp³ CH₂ group beyond the saturated chain). This LogP difference corresponds to a theoretical ~6–10× difference in octanol-water partition coefficient, placing the target compound more firmly within the Lipinski Rule of 5 sweet spot (LogP ≤ 5) for oral drug candidates while maintaining sufficient lipophilicity for passive membrane permeation [1]. Additionally, the allylic C–H bonds in the target compound are more oxidatively labile than aliphatic C–H bonds, potentially offering a metabolic soft spot that can be exploited in prodrug design or tuned for controlled clearance—a feature absent in the saturated analog.

Lipophilicity ADME Drug-likeness

Molecular Weight and Atom Economy: (E)-But-2-en-1-yl (MW 200.24) vs. 1-Allyl Analog (MW 186.21) — Steric and Hydrophobic Increment

Compared to the 1-allyl analog (1-allylquinazolin-4(1H)-one, CAS 28899-21-0, MW 186.21 g/mol), the target compound carries an additional methyl group on the alkenyl chain, yielding a molecular weight increase of 14.03 Da (+7.5%). This methyl increment simultaneously modulates three parameters: (i) increases hydrophobic surface area (Δ ~28 Ų), potentially improving van der Waals contacts in hydrophobic enzyme pockets; (ii) alters the allylic substitution pattern from primary (allyl) to secondary (crotyl), which can influence metabolic oxidation rates at the allylic position; and (iii) provides an additional steric constraint that can affect the conformational preference of the side chain. The 1-allyl analog has a reported melting point of 136 °C (benzene/cyclohexane) , whereas no experimental melting point is available for the target compound—a data gap that may reflect differences in crystal packing energetics driven by the extra methyl group.

Fragment elaboration Structure-activity relationship Molecular recognition

N1-Substitution SAR Foundation: Class-Level Evidence That N1 Substituent Identity Governs Cholinesterase Inhibitory Potency

A systematic SAR study of 32 N1-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives demonstrated that the N1 substituent identity is a dominant determinant of cholinesterase inhibitory activity, with IC₅₀ values spanning from submicromolar to double-digit micromolar range depending solely on the N1 group. N-benzylated compounds achieved AChE IC₅₀ values as low as 0.6–0.8 µM, while N-alkylated compounds were systematically less potent [1]. Although the target compound contains a fully aromatic quinazolin-4(1H)-one core (rather than the 2,3-dihydro scaffold), the position- and substituent-dependent SAR trend establishes the principle that the N1 group is not a passive structural feature but an active pharmacophoric element. The (E)-but-2-en-1-yl group may confer intermediate properties between alkyl and benzyl (π-character without full aromatic planarity), a profile that could be exploited for fine-tuning target engagement in quinazolinone-based inhibitor programs.

Acetylcholinesterase inhibition N1-alkyl SAR Neurological disease

Commercially Available Purity Grade: 98% (Leyan) vs. 95% (AKSci) — Implications for Assay Reproducibility

The target compound is commercially available at two distinct purity specifications: ≥98% (Leyan, Cat. No. 1732469; ChemScene, Cat. No. CS-0661813; MolCore NLT 98%) and ≥95% (AKSci, Cat. No. 0691EA; Chemenu, Cat. No. CM142257). The 3-percentage-point purity difference (98% vs. 95%) corresponds to a potential 3% w/w increase in undefined impurities, which in a 10 µM assay solution translates to up to 300 nM of unknown contaminants—sufficient to cause false-positive or false-negative results in sensitive biochemical or cell-based screens, particularly when the impurity possesses biological activity . The 98% grade also meets the typical purity threshold for co-crystallography and biophysical assays (≥97%), whereas the 95% grade may require additional purification before use in structural biology workflows. Storage conditions for the 98% material are specified as sealed, dry, 2–8 °C .

Chemical purity Assay reproducibility Procurement specification

Research and Industrial Application Scenarios for (E)-1-(But-2-en-1-yl)quinazolin-4(1H)-one


Medicinal Chemistry SAR Probe: N1-Crotyl as an Intermediate-Sized Hydrophobic Substituent for Kinase or Cholinesterase Inhibitor Optimization

The (E)-but-2-en-1-yl group occupies a defined steric and electronic niche between the smaller N1-allyl analog (MW 186.21, missing methyl) and the fully saturated N1-butyl analog (MW 202.25, missing π-system). Medicinal chemistry teams can deploy this compound as a probe to map the hydrophobic sub-pocket tolerance of ATP-binding sites in kinases, or the peripheral anionic site of acetylcholinesterase, with the expectation—grounded in the class-level SAR from Sultana et al. (2017)—that N1 substituent modulation directly impacts target potency. The LogP of 1.8–1.97 places this compound within the optimal range for CNS drug-like properties, supporting its use in neuroscience-focused lead identification programs where blood-brain barrier penetration is desired.

Synthetic Intermediate for Diversity-Oriented Synthesis via Allylic Functionalization

The (E)-but-2-en-1-yl side chain contains an allylic position amenable to further chemical diversification (e.g., epoxidation, dihydroxylation, hydroboration, or allylic oxidation) without compromising the quinazolin-4(1H)-one core. This reactivity is absent in the saturated 1-butyl analog and differs in regiochemical outcome from the terminal vinyl group of the 1-allyl analog. The 98% purity grade minimizes side reactions from impurities during subsequent synthetic steps, reducing purification burden in multi-step library synthesis. Procurement at the 98% specification is therefore recommended for synthetic chemistry applications where intermediate purity directly impacts downstream yield and purity of final compounds.

Biophysical and Structural Biology Studies Requiring High-Purity, Stereochemically Defined Ligands

Co-crystallography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) experiments demand ligand purity ≥97% and unambiguous stereochemical identity to ensure interpretable electron density maps and reliable binding parameters. The (E) geometric isomer of 1-(but-2-en-1-yl)quinazolin-4(1H)-one is the only commercially available stereoisomer, eliminating ambiguity about double-bond geometry in structural models. Procurement of the 98% purity grade (Leyan, ChemScene) directly meets the purity specifications required for these techniques without additional purification, and the defined storage condition (sealed, dry, 2–8 °C) supports long-term stability for repeat experiments.

Computational Chemistry and Cheminformatics Model Building: A Defined Physicochemical Benchmark for N1-Substituted Quinazolinones

With computed LogP, TPSA, rotatable bond count, and hydrogen bond acceptor/donor counts available from multiple independent sources (PubChem, ChemSrc, vendor datasheets), this compound serves as a well-characterized reference for building and validating QSAR models, pharmacophore hypotheses, and molecular docking scoring functions focused on quinazolinone-based ligand series. The availability of close structural analogs (N1-allyl, N1-butyl, N1-but-3-en-1-yl) with overlapping but distinct computed descriptors enables systematic benchmarking of computational predictions against experimental data as it becomes available.

Quote Request

Request a Quote for (E)-1-(But-2-en-1-yl)quinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.